![molecular formula C11H9ClN2O3 B2592320 1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926270-80-6](/img/structure/B2592320.png)
1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
Phenylpyrazoles are a class of compounds that have a pyrazole ring bound to a phenyl group . They have been an area of great interest in recent years due to their wide range of pharmacological and biological effects .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a ketone with a reagent such as 2-chlorophenyl magnesium bromide . This is followed by various steps including dehydration, oxidation, and rearrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve steps such as dehydration, oxidation, and rearrangement . The specific reactions that “1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” undergoes are not known.Scientific Research Applications
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to pyridazine derivatives, which are known for their broad range of biological activities. It could be explored for its antiviral, anti-inflammatory, and anticancer properties, as these activities are commonly associated with pyridazine compounds .
Medicinal Chemistry
In medicinal chemistry, the compound could be used as a precursor for synthesizing novel drug candidates. Its carboxylic acid group makes it a versatile building block for creating new molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators .
Agriculture
The compound may serve as an intermediate in the synthesis of plant growth regulators or pesticides. Its chlorophenyl moiety is structurally related to many agrochemicals, suggesting possible applications in developing new formulations for crop protection .
Biotechnology
In biotechnology, this compound could be utilized in enzyme studies, particularly those involving nitrilases. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids, and this compound could be a substrate to study the enzyme’s specificity and kinetics .
Environmental Science
The compound’s potential for environmental detoxification could be investigated. Similar chlorophenyl compounds have been studied for their ability to undergo reductive dechlorination, a process that can reduce the toxicity of chlorinated organic pollutants in the environment .
Materials Science
In materials science, the compound could be explored for the synthesis of novel polymers or coatings. The presence of both a carboxylic acid group and a chlorophenyl group in its structure provides opportunities for creating new materials with unique properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-4H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESALSAHEAFRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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